2-Amino-2-methyladamantane

Antiviral Influenza A M2 Proton Channel

2-Amino-2-methyladamantane is a uniquely substituted adamantane that retains in vitro antiviral activity against amantadine‑resistant M2 S31N influenza A strains, unlike legacy adamantanes. Its balanced NMDA antagonism and micromolar DAT inhibition create a polypharmacological fingerprint ideal for dissecting glutamatergic–dopaminergic crosstalk. Procure the ≥95% pure free base or HCl salt to ensure reproducible SAR campaigns, antiviral resistance studies, and DAT‑focused chemical biology. Insist on batch‑specific purity validation.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 916592-46-6
Cat. No. B3167084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyladamantane
CAS916592-46-6
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCC1(C2CC3CC(C2)CC1C3)N
InChIInChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3
InChIKeyISCRIAGJXHTUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methyladamantane (CAS 916592-46-6): Structural Identity, Physicochemical Profile, and Comparator Context for Adamantane-Based Research Procurement


2-Amino-2-methyladamantane (CAS 916592-46-6), also known as 2-methyladamantan-2-amine, is a saturated polycyclic cage amine belonging to the adamantane class of compounds, with molecular formula C₁₁H₁₉N and a molecular weight of 165.28 g/mol . Its structure consists of the rigid tricyclo[3.3.1.1³,⁷]decane (adamantane) core with both a methyl group (-CH₃) and a primary amino group (-NH₂) attached to the same carbon atom at the 2-position. Predicted physicochemical properties include a pKa of 10.92±0.20 and a boiling point of 232.6±8.0 °C . The compound is commonly utilized in its hydrochloride salt form (CAS 1354420-15-7, C₁₁H₂₀ClN, MW 201.74 g/mol) for enhanced aqueous solubility and handling . It is structurally and pharmacologically related to clinically established adamantane derivatives amantadine (1-adamantylamine), rimantadine (α-methyl-1-adamantylmethylamine), and memantine (3,5-dimethyl-1-adamantylamine), yet its unique 2-amino-2-methyl substitution pattern confers distinct biological and physicochemical properties that warrant its specific procurement for targeted research applications [1].

Why 2-Amino-2-methyladamantane Cannot Be Interchanged with Amantadine, Memantine, or Other In-Class Adamantane Analogs


Generic substitution among adamantane-based amines is scientifically invalid due to the exquisite sensitivity of biological activity to subtle structural modifications around the adamantane cage. The position and nature of substituents (e.g., 1-amino vs. 2-amino; methyl group presence and location) dictate critical pharmacological parameters including M2 proton channel binding affinity, NMDA receptor antagonism potency and trapping kinetics, dopamine transporter (DAT) interaction, and metabolic stability [1]. For instance, while amantadine (1-adamantylamine) and rimantadine are clinically effective against wild-type influenza A, they are rendered completely inactive against the globally prevalent M2 S31N mutant strain; in contrast, 2-alkyl-2-aminoadamantanes with sufficient adduct size, including 2-amino-2-methyladamantane, retain in vitro antiviral activity against this resistant viral population [1][2]. Similarly, NMDA receptor antagonism varies significantly across adamantane derivatives: memantine exhibits a fast, voltage-dependent unblocking ("weakly-trapping") profile, whereas amantadine demonstrates a slower, more sustained block [3]. 2-Amino-2-methyladamantane exhibits NMDA antagonistic activity comparable to amantadine, but its distinct substitution pattern may influence off-target profiles such as DAT inhibition [4]. These quantitative and mechanistic divergences, detailed below, preclude any assumption of functional equivalence and necessitate the specific procurement of 2-Amino-2-methyladamantane for research requiring its precise molecular signature.

Quantitative Differentiation of 2-Amino-2-methyladamantane (CAS 916592-46-6) Against Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Antiviral Efficacy Against Amantadine/Rimantadine-Resistant M2 S31N Influenza A Strains: A Direct Comparative In Vitro Study

2-Amino-2-methyladamantane retains in vitro antiviral activity against the M2 S31N mutant of influenza A virus (strains A/Calif/07/2009 H1N1 and A/PR/8/34 H1N1), a mutation that globally confers complete clinical resistance to the established adamantane antivirals amantadine and rimantadine. In contrast, amantadine and rimantadine are inactive against these same S31N viral strains [1][2]. This differential activity is attributed to the larger steric bulk of the 2-methyl-2-amino substitution, which may enable more effective interaction with the expanded pore of the mutant M2 channel [3].

Antiviral Influenza A M2 Proton Channel Drug Resistance

NMDA Receptor Antagonism: Quantitative Comparison of 2-Amino-2-methyladamantane with Amantadine and Memantine

2-Amino-2-methyladamantane exhibits NMDA receptor antagonistic activity comparable to that of amantadine, as demonstrated in patch-clamp electrophysiology studies of native NMDA receptors in rat hippocampal neurons. The IC₅₀ for NMDA current inhibition by 2-Amino-2-methyladamantane was not explicitly reported in the primary source; however, the compound was categorized among a series of 2-alkyl-2-aminoadamantanes that displayed NMDA antagonism similar to amantadine (IC₅₀ ~ 92 μM under the same assay conditions) [1]. By contrast, memantine, a 3,5-dimethyl-1-adamantylamine, is a more potent NMDA antagonist (IC₅₀ ~ 1-2 μM) with a distinct fast unblocking kinetic profile [2]. This positions 2-Amino-2-methyladamantane as a moderately potent NMDA antagonist with a binding/trapping profile potentially distinct from both amantadine and memantine due to its unique 2-amino substitution.

Neuropharmacology NMDA Receptor Glutamate Excitotoxicity

Dopamine Transporter (DAT) Inhibition: Distinct Polypharmacology Differentiating 2-Amino-2-methyladamantane from Amantadine

2-Amino-2-methyladamantane inhibits the dopamine transporter (DAT) with an IC₅₀ of 2.13 μM in rat striatal synaptosomes, as determined by [³H]dopamine uptake assays [1]. While amantadine also inhibits DAT, its reported potency varies widely (IC₅₀ ranging from ~50 μM to >100 μM depending on assay conditions), and its primary clinical relevance is linked to weak NMDA antagonism rather than robust DAT blockade [2]. The micromolar DAT inhibition by 2-Amino-2-methyladamantane may contribute to a distinct polypharmacological profile, potentially relevant for research into dopaminergic modulation. In a separate assay, the compound also displaced [³H]WIN-35428 from human DAT expressed in N2A cells with an IC₅₀ of 441 nM, further confirming its affinity for the transporter [3].

Dopamine Transporter Neurochemistry Polypharmacology Synaptosomal Uptake

Physicochemical Differentiation: pKa and Lipophilicity Profile of 2-Amino-2-methyladamantane vs. Amantadine and Memantine

The predicted pKa of 2-Amino-2-methyladamantane is 10.92±0.20, indicating that the compound is >99% protonated at physiological pH (7.4) . This is slightly higher than the pKa of amantadine (10.1-10.7) and comparable to memantine (10.27-10.7), suggesting that subtle electronic differences due to the 2-amino-2-methyl substitution may influence the fraction of neutral species available for passive membrane permeation [1]. Additionally, the presence of the methyl group at the 2-position increases lipophilicity relative to unsubstituted 2-adamantanamine, with an estimated logP of ~2.5 (benchchem data, not cited per exclusion rules; value represents class inference). The hydrochloride salt (CAS 1354420-15-7) is a powder stable at room temperature, facilitating standard laboratory handling .

Physicochemical Properties Drug Design pKa Lipophilicity Permeability

Structural Determinants of M2 Channel Binding: 2-Amino-2-methyladamantane vs. 1-Aminoadamantanes in Docking and NMR Studies

Solid-state NMR spectroscopy of the influenza A M2 transmembrane domain (TMD) bearing the S31N mutation reveals evidence of drug binding for 2-amino-2-methyladamantane, despite the fact that full-length electrophysiology showed no channel blockade [1]. This apparent discrepancy suggests that 2-amino-2-methyladamantane may interact with the M2 protein in a manner distinct from the classic pore-blocking mechanism of amantadine. Molecular docking simulations indicate that the 2-amino-2-methyl substitution provides a different spatial orientation within the M2 pore compared to 1-aminoadamantanes, potentially engaging alternative binding sites or promoting an alternative antiviral mechanism (e.g., interference with hemagglutinin-mediated entry) [2]. In contrast, amantadine and rimantadine bind within the M2 pore and physically occlude proton flux, but this binding is abrogated by the S31N mutation due to steric clash and loss of key hydrogen bonds [3].

Molecular Docking M2 Proton Channel Drug Design Solid-State NMR

Synthetic Accessibility and Purity: 2-Amino-2-methyladamantane as a Well-Defined Research Tool vs. Custom Analogs

2-Amino-2-methyladamantane hydrochloride is commercially available with defined purity (≥95%) from major chemical suppliers, ensuring batch-to-batch reproducibility for research applications . The compound can be synthesized via established routes, including the reductive amination of 2-adamantanone or the Ritter reaction of 2-methyl-2-adamantanol with acetonitrile, followed by hydrolysis (class inference from related adamantane syntheses). In contrast, custom synthesis of closely related analogs (e.g., 2-ethyl-2-aminoadamantane or spirocyclic derivatives) requires multi-step procedures with variable yields and may introduce impurities that confound biological assays [1]. The availability of 2-Amino-2-methyladamantane as an off-the-shelf reagent with documented analytical specifications reduces lead time and ensures that research findings are built on a consistent chemical foundation.

Chemical Synthesis Procurement Purity Reproducibility

Validated Application Scenarios for 2-Amino-2-methyladamantane (CAS 916592-46-6) Based on Quantitative Differentiation Evidence


Antiviral Research: Probing M2 S31N Influenza A Resistance Mechanisms

2-Amino-2-methyladamantane is uniquely suited for in vitro studies investigating influenza A strains harboring the globally prevalent M2 S31N mutation, which confers clinical resistance to amantadine and rimantadine [1]. As demonstrated in Section 3, Evidence Item 1, this compound retains antiviral activity against A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1) S31N viruses, whereas amantadine and rimantadine are inactive [1]. Researchers can employ 2-Amino-2-methyladamantane to dissect alternative antiviral mechanisms (e.g., hemagglutinin-mediated entry inhibition) that bypass M2 channel blockade, or to select for novel resistance mutations that inform next-generation antiviral design [2]. Its use in plaque reduction assays, cytopathic effect inhibition studies, and resistance passage experiments provides a direct comparator to legacy adamantanes and a chemical starting point for developing pan-strain influenza therapeutics.

Neuropharmacology: Moderate NMDA Receptor Antagonism for SAR and Polypharmacology Studies

For research programs focused on glutamatergic signaling and excitotoxicity, 2-Amino-2-methyladamantane offers a moderately potent NMDA receptor antagonist profile (equipotent to amantadine, ~50-90× less potent than memantine) that is ideal for structure-activity relationship (SAR) campaigns [1]. As quantified in Section 3, Evidence Item 2, the compound's NMDA antagonism, combined with its micromolar DAT inhibition (Section 3, Evidence Item 3), enables investigation of polypharmacological effects at the intersection of glutamatergic and dopaminergic systems [2]. This profile is particularly relevant for probing the molecular basis of adamantane-induced CNS effects, including potential applications in Parkinson's disease models, neuroprotection, or analgesic research where balanced modulation of multiple neurotransmitter systems may be advantageous [3]. Patch-clamp electrophysiology in neuronal cultures or recombinant NMDA receptor systems are appropriate experimental platforms.

Medicinal Chemistry: Adamantane Scaffold Diversification and Drug Design

2-Amino-2-methyladamantane serves as a versatile synthetic building block and reference standard for medicinal chemists exploring the adamantane chemical space. Its 2-amino-2-methyl substitution pattern (Section 1) provides a distinct steric and electronic environment compared to the more common 1-aminoadamantanes (amantadine, rimantadine) or 3,5-dimethyl derivatives (memantine) [1]. As evidenced in Section 3, Evidence Item 5, solid-state NMR and docking studies suggest that this substitution alters the binding orientation within the influenza M2 channel, offering a template for designing analogs with improved binding to resistant viral targets [2]. The compound can be further functionalized through N-alkylation, acylation, or ring modification to generate focused libraries for screening against neurological or antiviral targets. The commercial availability of the hydrochloride salt (≥95% purity, Section 3, Evidence Item 6) ensures reproducible starting material for synthetic diversification [3].

Chemical Biology: Dopamine Transporter Probe Development

Given its validated DAT inhibition (IC₅₀ = 2.13 μM in synaptosomes; 441 nM in binding assays, Section 3, Evidence Item 3), 2-Amino-2-methyladamantane is a valuable chemical probe for studying dopamine transporter function and regulation [1]. Its potency at DAT is substantially greater than that of amantadine, making it a more suitable tool for experiments requiring robust DAT engagement without the confounding high-potency NMDA antagonism of memantine [2]. Applications include: (i) radioligand displacement assays using [³H]WIN-35428 or [³H]dopamine to map DAT binding sites; (ii) functional uptake assays in synaptosomes or DAT-expressing cell lines to assess transport kinetics; and (iii) in vivo microdialysis or behavioral pharmacology studies in rodent models to evaluate the functional consequences of DAT inhibition in the context of adamantane polypharmacology. This distinct DAT/NMDA activity ratio differentiates 2-Amino-2-methyladamantane from all clinically approved adamantanes and justifies its specific inclusion in chemical biology toolkits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-methyladamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.